1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-3-2-4-12(15-9)17-13(18)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKNTROGMGELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329952 | |
| Record name | 1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406930-07-2 | |
| Record name | 1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 4 Fluorophenyl 3 6 Methylpyridin 2 Yl Urea and Analogues
Convergent and Divergent Synthetic Routes for Urea (B33335) Core Formation
The formation of the urea linkage is a cornerstone of the synthesis of 1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea. Both convergent and divergent strategies are employed, offering flexibility in accessing the target compound and its analogues.
Convergent synthesis involves the preparation of two or more fragments of the molecule independently, which are then combined in the final stages of the synthesis. In the context of this compound, a common convergent approach is the reaction of a 4-fluorophenyl isocyanate intermediate with 2-amino-6-methylpyridine. This method is highly efficient as it brings together two key structural motifs in a single, high-yielding step.
Alternatively, a divergent synthesis strategy begins with a common intermediate that is progressively diversified to generate a library of related compounds. For instance, a protected mono-aryl urea can serve as a starting point. Through a series of reactions, different aryl or heteroaryl groups can be introduced, allowing for the rapid generation of a diverse set of analogues for biological screening.
Several chemical methods are available for the formation of the urea core, ranging from traditional reagents to modern catalytic systems:
Phosgene (B1210022) and Phosgene Equivalents : The classical approach to urea synthesis involves the use of phosgene (COCl₂) or its safer solid equivalents like triphosgene (bis(trichloromethyl) carbonate) and N,N'-carbonyldiimidazole (CDI). nih.gov These reagents react with an amine to form an isocyanate in situ, which then reacts with a second amine to yield the unsymmetrical urea. While effective, the high toxicity of phosgene and its derivatives necessitates stringent safety precautions. nih.gov
Palladium-Catalyzed C–N Cross-Coupling Reactions : A more contemporary and versatile method involves the palladium-catalyzed cross-coupling of an aryl halide with a protected urea, followed by deprotection and a second arylation. nih.govorganic-chemistry.orgacs.orgmit.edu This two-pot strategy allows for the modular and efficient synthesis of a wide array of unsymmetrical diaryl ureas with broad substrate scope, including heteroaryl halides. nih.govorganic-chemistry.orgacs.orgmit.edu
Hofmann Rearrangement : The Hofmann rearrangement of aryl or pyridyl carboxamides in the presence of an oxidizing agent like phenyliodine(III) diacetate (PIDA) can generate the corresponding isocyanate intermediate in situ. rsc.org This intermediate can then be trapped by an amine to form the desired urea derivative, avoiding the direct handling of toxic isocyanates. rsc.org
Reductive Carbonylation : Nitroarenes can be used as precursors for the synthesis of ureas via reductive carbonylation in the presence of a homogeneous catalyst, such as palladium or ruthenium. nih.gov
| Method | Reagents | Advantages | Disadvantages |
| Phosgene/Equivalents | Phosgene, Triphosgene, CDI | High reactivity, well-established | High toxicity, requires careful handling |
| Pd-Catalyzed C-N Coupling | Pd catalyst, ligand, base, aryl halides, protected urea | High versatility, broad substrate scope, modular | Requires catalyst and specific reaction conditions |
| Hofmann Rearrangement | Carboxamide, PIDA, amine | Avoids direct use of isocyanates | May have limited substrate scope |
| Reductive Carbonylation | Nitroarene, CO, catalyst, amine | Utilizes readily available starting materials | Requires high pressure and temperature |
Strategies for the Introduction of Fluorophenyl and 6-Methylpyridin-2-yl Moieties
The 4-fluorophenyl moiety is typically introduced through one of two primary precursors: 4-fluoroaniline or 4-fluorophenyl isocyanate. 4-Fluoroaniline can be reacted with a phosgene equivalent to generate the isocyanate in situ, or it can be used in palladium-catalyzed cross-coupling reactions. (4-Fluorophenyl)urea itself is a valuable building block in the synthesis of various bioactive molecules. chemimpex.com The fluorine substitution is known to enhance biological activity and can influence properties like metabolic stability and binding affinity. cambridgemedchemconsulting.com
The 6-methylpyridin-2-yl moiety is generally incorporated using 2-amino-6-methylpyridine as the key building block. This amine can react with a pre-formed or in situ generated 4-fluorophenyl isocyanate. The synthesis of N,N-dialkyl-N′-(pyridin-2-yl)-ureas and their subsequent conversion into other derivatives has been explored, highlighting the versatility of the pyridyl urea scaffold. researchgate.net The synthesis of unsymmetrical ureas from pyridyl carboxamides and aminopyridines via Hofmann rearrangement provides another route to introduce this moiety. rsc.org
A common synthetic sequence involves the following steps:
Reaction of 4-fluoroaniline with a phosgene equivalent (e.g., triphosgene or CDI) to form 4-fluorophenyl isocyanate.
Reaction of the isolated or in situ generated 4-fluorophenyl isocyanate with 2-amino-6-methylpyridine to yield this compound.
Alternatively, in a palladium-catalyzed approach, one of the aryl halides (e.g., 2-bromo-6-methylpyridine or 1-bromo-4-fluorobenzene) can be coupled with a protected urea, followed by deprotection and coupling with the other aryl halide. nih.govorganic-chemistry.orgacs.orgmit.edu
Preparation and Characterization of Structural Analogues and Derivatives for Biological Probing
To explore the structure-activity relationship (SAR) of this compound, a variety of structural analogues and derivatives are synthesized and characterized. This process often involves systematic modifications of different parts of the molecule to understand their impact on biological activity.
Modifications to the Fluorophenyl Ring : The position and nature of the substituent on the phenyl ring can be varied. For example, analogues with different halogens (Cl, Br), alkyl, or alkoxy groups can be prepared to probe the electronic and steric requirements for activity. The synthesis of phenyl urea derivatives with various substituents on the phenyl ring has been reported for the development of IDO1 inhibitors. nih.gov
Modifications to the Pyridine (B92270) Ring : The methyl group on the pyridine ring can be replaced with other alkyl groups, electron-withdrawing groups, or electron-donating groups. The nitrogen atom's position within the heterocyclic ring can also be altered to create isomeric analogues. The synthesis of a new series of pyridine-ureas as potential anticancer agents has been described, where modifications were made to the pyridine scaffold. mdpi.com
Bioisosteric Replacement : The urea linkage itself can be replaced with other functional groups that have similar physicochemical properties, a strategy known as bioisosteric replacement. nih.gov Examples of urea bioisosteres include thioureas, squaramides, and various heterocyclic rings. nih.govgoogle.com These modifications can improve properties such as solubility, metabolic stability, and potency. nih.gov
Scaffold Hopping : This strategy involves replacing the core molecular framework (scaffold) with a different one while maintaining the original's essential binding elements. For diaryl ureas, this could involve replacing the pyridine ring with other heterocyclic systems like quinazoline, pyrimidine (B1678525), or indole. nih.govresearchgate.netnih.govunipa.it For instance, novel diaryl urea derivatives incorporating a 4-aminoquinazoline moiety have been synthesized and evaluated as potential EGFR inhibitors. nih.gov
The characterization of these newly synthesized compounds is typically performed using a combination of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) : To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy : To identify the presence of key functional groups, such as the urea carbonyl.
| Modification Strategy | Example of Change | Purpose |
| Fluorophenyl Ring Modification | Change fluorine to chlorine or methoxy group | Investigate electronic and steric effects |
| Pyridine Ring Modification | Move the methyl group to a different position | Probe the importance of substituent position |
| Bioisosteric Replacement | Replace urea with thiourea (B124793) or squaramide | Improve pharmacokinetic properties |
| Scaffold Hopping | Replace pyridine with quinazoline | Discover novel intellectual property and binding modes |
Advanced Chemical Transformations and Scaffold Modifications of the this compound System
Beyond the initial synthesis and basic derivatization, advanced chemical transformations can be applied to the this compound scaffold to create more complex and diverse molecules. These modifications can lead to compounds with improved biological activity, selectivity, or pharmacokinetic profiles.
Late-Stage Functionalization : This approach involves introducing new functional groups into the molecule at a late stage of the synthesis. This can be particularly useful for rapidly generating a library of analogues from a common advanced intermediate. For example, C-H activation methodologies could potentially be used to directly functionalize the phenyl or pyridine rings, although this can be challenging due to the presence of multiple reactive sites.
Click Chemistry : If one of the aryl moieties is functionalized with an azide or alkyne group, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to attach a wide variety of substituents, including peptides, carbohydrates, or other small molecules.
Multicomponent Reactions : These reactions combine three or more starting materials in a single step to form a complex product, offering a high degree of efficiency and molecular diversity. While not directly applied to the synthesis of the parent compound, multicomponent reactions could be envisioned for the rapid synthesis of complex analogues.
Scaffold Morphing : This is a computational and synthetic strategy where one scaffold is gradually transformed into another through a series of small, calculated changes. researchgate.net This can be used to explore new chemical space around the this compound core and identify novel scaffolds with similar biological activity.
These advanced synthetic methods, coupled with a deep understanding of the SAR of the this compound system, provide a powerful toolkit for medicinal chemists to design and synthesize novel compounds with improved therapeutic potential.
Elucidation of Molecular Mechanisms and Biological Interactions of 1 4 Fluorophenyl 3 6 Methylpyridin 2 Yl Urea Derivatives
Enzymatic Inhibition Profiles of Urea-Based Fluorophenyl-Pyridyl Derivatives
Derivatives of 1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea have been identified as potent inhibitors of several key enzymes, playing crucial roles in bacterial survival, physiological pH regulation, signal transduction, and tissue cross-linking. The subsequent sections will delve into the specific inhibitory activities of these compounds.
Inhibition of MraY Transferase Activity and Related Antibacterial Effects
The phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY) is a critical bacterial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov As MraY is highly conserved across various bacterial species and vital for their survival, it represents a promising target for novel antibacterial agents. nih.gov Certain urea-based derivatives have been investigated as inhibitors of MraY.
Research into MraY inhibitors has led to the development of analogues with significant antibacterial properties. For instance, specific analogues have demonstrated potent bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov These compounds have shown strong antibacterial efficacy against S. aureus and E. faecium, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL. nih.gov Furthermore, they exhibit excellent activity against several Gram-negative pathogens, including K. pneumoniae, A. baumannii, and E. coli, with MIC values in the range of 2 to 8 µg/mL. nih.gov However, a considerable variation in activity was noted against P. aeruginosa, with MICs ranging from 8 to 128 µg/mL. nih.gov One particular analogue demonstrated a rapid bactericidal effect, reducing colony counts of S. aureus by approximately 2 log10 cfu/mL within 6 hours and E. coli by under 1 log10 cfu/mL within 3 hours when treated at four times their respective MICs. nih.gov
| Organism | MIC Range (µg/mL) |
|---|---|
| S. aureus | 0.5–1 |
| E. faecium | 0.25–1 |
| K. pneumoniae | 4–8 |
| A. baumannii | 2–4 |
| E. coli | 4–8 |
| P. aeruginosa | 8–128 |
Modulation of Human Carbonic Anhydrase Isoenzymes (hCA-I and hCA-II)
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. escholarship.org These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and CO2 transport. chemrxiv.org The cytosolic isoforms hCA-I and hCA-II are of particular interest. While many therapeutic agents are designed as inhibitors of these enzymes for conditions like glaucoma and epilepsy, there is also interest in developing activators for cognitive enhancement. escholarship.orgnih.gov
Urea-based derivatives have been explored for their modulatory effects on hCA isoforms. While some urea (B33335) derivatives exhibit inhibitory activity, others can act as activators. nih.govmdpi.com For instance, certain ureido histamine (B1213489) derivatives have been investigated for their activating effects on hCA I and II. unipi.it Conversely, some ureido-benzenesulfonamide derivatives have shown selective inhibition of transmembrane isoforms hCA IX and XII over the cytosolic hCA I and II. mdpi.com The interaction of inhibitors with the active site is crucial; for example, the sulfonamide moiety of many inhibitors coordinates with the zinc ion in the enzyme's active site. mdpi.com
A study on a series of hydrazide-based derivatives, some containing a ureido-linker, revealed varied inhibitory activity against several hCA isoforms. nih.gov Generally, these compounds showed micromolar activity. nih.gov Specifically against hCA I, most of the initial hydrazide derivatives were inactive (KI > 100 μM), though some ureido-tailed compounds showed poor inhibition with KI values in the range of 21.6 to 88.5 μM. nih.gov The cytosolic hCA II was more susceptible to inhibition by these derivatives, with some compounds showing regioselective inhibition with a KI of 77.1 μM. nih.gov
| Compound Type | Target Isoform | Activity | Inhibition Constant (KI) |
|---|---|---|---|
| Ureido-tailed Hydrazide | hCA I | Inhibition | 21.6 - 88.5 µM |
| Amino-substituted Hydrazide | hCA II | Inhibition | 77.1 µM |
Targeting Kinase Activity, including BRAF and JNK3
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders. Urea-based derivatives have been extensively studied as kinase inhibitors.
The BRAF kinase, a component of the RAS-RAF-MEK-MAPK signaling pathway, is a common target in cancer therapy, particularly in melanoma where the BRAFV600E mutation is prevalent. medchemexpress.cnnih.gov While specific data on this compound is not detailed, related urea-containing compounds like Sorafenib and Regorafenib are approved multi-kinase inhibitors. mdpi.com The urea motif is a key pharmacophoric feature in many kinase inhibitors, contributing to their binding affinity. acs.org
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli. medchemexpress.com The JNK3 isoform is predominantly expressed in the brain and is implicated in the pathogenesis of neurodegenerative diseases. nih.govnih.gov A series of 6-dihydroxy-1H-benzo[d]imidazoles were developed as JNK3 inhibitors, with one compound demonstrating high inhibitory potency (IC50 = 9.7 nM) and excellent selectivity over other kinases, including JNK1 (>1000-fold) and JNK2 (~10-fold). nih.gov This compound also exhibited neuroprotective effects against Aβ-induced neuronal cell death. nih.gov While not a direct fluorophenyl-pyridyl urea, this highlights the potential of related heterocyclic structures in targeting JNK3.
| Kinase Target | Inhibitor Class | Key Findings | IC50/Selectivity |
|---|---|---|---|
| BRAF | Urea-based derivatives (e.g., Sorafenib) | Inhibition of the RAS-RAF-MEK-MAPK pathway. medchemexpress.cnnih.gov | - |
| JNK3 | 6-dihydroxy-1H-benzo[d]imidazoles | Neuroprotective effects against Aβ-induced neurotoxicity. nih.gov | IC50 = 9.7 nM; >1000-fold selective vs JNK1, ~10-fold vs JNK2. nih.gov |
Inhibition of Transglutaminase 2 (TGase 2)
Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in protein crosslinking and cell signaling. rsc.org Its dysregulation has been linked to various pathologies, including cancer, neurodegenerative diseases, and celiac disease. rsc.orgnih.govmdpi.com TGase 2 inhibitors are therefore of significant therapeutic interest.
While specific inhibitory data for this compound against TGase 2 were not found, the development of other inhibitors provides insight into potential mechanisms. Both reversible and irreversible inhibitors of TGase 2 have been developed. rsc.orgnih.gov For example, novel irreversible peptidic inhibitors have shown exceptional potency with kinact/KI ratios up to 760 × 10^3 M−1 min−1. rsc.org Another approach involves allosteric inhibition, where a small molecule binds to a site other than the active site, inducing a conformational change that inactivates the enzyme. nih.gov This highlights the diverse strategies available for targeting TGase 2.
Receptor Ligand Interactions and Allosteric Modulation Studies
In addition to enzymatic inhibition, derivatives of this compound can also act as ligands for various receptors, modulating their activity.
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Antagonism
Metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various central nervous system (CNS) disorders. nih.gov Both antagonists and positive allosteric modulators (PAMs) of mGluR5 have been developed as potential therapeutics. nih.govnih.gov
Non-competitive antagonists of mGluR5, such as 2-methyl-6-phenylethynylpyridine (MPEP), have demonstrated neuroprotective effects in models of excitotoxicity. uni-regensburg.de These antagonists act at an allosteric site, distinct from the glutamate binding site. nih.gov Studies have shown that mGluR5 antagonists can attenuate the reinstatement of cocaine-seeking behavior in animal models, suggesting a role in addiction therapy. nih.gov While specific data for this compound as an mGluR5 antagonist is not available, the broader class of pyridyl-based compounds has been a focus of mGluR5 modulator discovery. scispace.com
Cannabinoid CB1 Receptor Allosteric Modulation by Related Diarylureas
Diarylureas, a chemical class that includes this compound, have emerged as significant allosteric modulators of the Cannabinoid CB1 receptor. Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, offering a different mechanism for modulating receptor activity. This approach has garnered interest as it may provide improved safety profiles and better selectivity compared to traditional orthosteric agonists or antagonists.
Research into related diarylurea compounds, such as PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), has revealed a complex pharmacological profile. These compounds have been shown to act as negative allosteric modulators in functional assays, meaning they can reduce the maximal effect (Emax) of orthosteric agonists like CP55,940. For instance, in calcium mobilization assays, these diarylureas dose-dependently inhibit the intracellular calcium mobilization induced by a CB1 agonist.
Paradoxically, these same compounds often exhibit positive cooperativity in radioligand binding assays. They have been observed to significantly enhance the binding of CB1 receptor agonists such as [3H]CP55,940 to the receptor. This dual characteristic—enhancing agonist binding while inhibiting agonist-induced functional activity—is a hallmark of several CB1 allosteric modulators.
Structure-activity relationship (SAR) studies on these diarylureas have identified key molecular features for their activity. For example, electron-deficient aromatic groups at the phenyl position and alkyl substitutions on the pyridine (B92270) moiety are important for potency at the CB1 receptor. Further studies have shown that the pyridinyl ring can be replaced by other aromatic systems and that other substituents, such as a pyrrolidinyl ring in PSNCBAM-1, are not strictly required for allosteric modulation, leading to the development of analogs with improved metabolic stability.
Cellular Biological Activities in Preclinical In Vitro Models
Derivatives of this compound have demonstrated notable antiproliferative effects against a range of human cancer cell lines in preclinical in vitro studies. The urea functional group is a key pharmacophoric feature in several established anticancer agents. Research has focused on evaluating the cytotoxicity of novel pyridine-urea compounds against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines.
One study investigating a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas found that several derivatives exhibited potent anticancer activity. For example, the compound 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea (referred to as 5f in the study) was particularly effective. Another highly active compound from this series, designated 5l, showed IC50 values of 3.22 µM against the A549 cell line and 2.71 µM against the HCT-116 cell line, which were comparable to the standard chemotherapeutic drug Doxorubicin.
The antiproliferative activity is sensitive to the specific chemical substitutions on the aryl rings of the diarylurea backbone. The data from these studies highlight the potential of this class of compounds as a basis for the development of new anticancer therapies.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of a Related Pyridine-Urea Derivative (Compound 5l) and Doxorubicin
| Cell Line | Tissue of Origin | Compound 5l (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |
| A549 | Lung Cancer | 3.22 ± 0.2 | 2.93 ± 0.28 |
| HCT-116 | Colon Cancer | 2.71 ± 0.16 | 3.10 ± 0.22 |
| Data sourced from a study on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. |
The antiproliferative effects of these pyridine-urea derivatives are closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Deregulation of apoptosis is a recognized hallmark of cancer, and compounds that can reactivate this process are considered promising therapeutic agents.
Studies on the mechanism of action of potent pyridine-urea derivatives have shown that they trigger the intrinsic mitochondrial pathway of apoptosis. In HCT-116 colon cancer cells, treatment with a lead compound resulted in significant molecular changes indicative of apoptosis. This included a decreased expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of several pro-apoptotic proteins, namely Bax, cytochrome C, p53, caspase-3, and caspase-9. The activation of effector caspases like caspase-3 and initiator caspases like caspase-9 is a central event in the apoptotic cascade.
Furthermore, flow cytometry analysis confirmed apoptosis induction, showing a significant increase in the percentage of annexin (B1180172) V-FITC positive cells after treatment. In addition to directly triggering the apoptotic cascade, these compounds have also been shown to disrupt the cancer cell cycle. The lead compound was found to cause cell cycle arrest at the G2/M phase and an alteration in the Sub-G1 phase in HCT-116 cells, further contributing to its anticancer effects. Similar apoptotic mechanisms involving the upregulation of Bax and caspases have been observed for other 1,3-diphenylurea (B7728601) derivatives in MCF-7 breast cancer cells.
Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 3 6 Methylpyridin 2 Yl Urea Analogues
Positional Scanning and Substituent Effects on Biological Potency and Selectivity
The biological activity of diaryl urea (B33335) compounds is significantly influenced by the position and nature of substituents on both aromatic rings. SAR studies reveal that even minor positional changes can lead to substantial differences in potency and selectivity.
For instance, in studies on related 2,4-diamino-pyrimidine anti-malarials, it was found that the position of the urea linkage on the aniline (B41778) ring was critical. Derivatives with the urea group at the 3-position consistently displayed better anti-malarial activity and greater selectivity (the ratio between anti-malarial activity and mammalian cell cytotoxicity) compared to their 4-position counterparts. nih.gov This suggests that the spatial arrangement of the urea linker and the distal phenyl ring is crucial for optimal interaction with the biological target. nih.gov
The nature of the substituent also plays a pivotal role. In one study of diaryl urea derivatives, the introduction of a chloro group at the 4-position of the phenyl ring proximal to the urea moiety (R1 position) enhanced antiproliferative activity against HT-29 and A549 cancer cell lines compared to unsubstituted analogues. nih.gov Conversely, modifications to the aniline ring attached to the pyrimidine (B1678525) core showed that while a methyl group was tolerated, other substituents like hydrophobic (–Cl), hydrogen-bond accepting (–NO2), and hydrogen-bond donating (–NH2) groups led to a decrease in activity. nih.gov These findings underscore the sensitivity of the target's binding pocket to the electronic and steric properties of the substituents.
The interplay between substitution patterns and steric effects is also a key determinant of activity. Favorable electronics and specific substitution patterns can overcome potential steric hindrance while maintaining selectivity. nih.gov However, suboptimal orientation or reduced conjugation with the core scaffold, which can result from ortho- or meta-substitutions, may lead to more variable or diminished activity. nih.gov
Table 1: Effect of Urea Position on Biological Activity A representative table illustrating the general finding that 3-substituted ureas can exhibit higher selectivity than 4-substituted ureas, based on described SAR studies.
| Compound Class | R¹ Group | Urea Position | Selectivity Index (SI) |
|---|---|---|---|
| Benzimidazole Urea | Benzimidazole | 3-substituted | 20 |
| Indazole Urea | 1H-Indazole | 3-substituted | 17 |
Source: Data derived from SAR studies on related pyrimidine anti-malarials. nih.gov
Impact of Urea Linker Modifications on Ligand-Target Binding and Efficacy
The urea linker is a cornerstone of the 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea scaffold, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual capacity allows the urea moiety to form strong, directional hydrogen bonds, anchoring the ligand within the binding site of its target protein. nih.gov The structural rigidity and specific geometry of the urea group are crucial for establishing these key interactions. nih.gov
However, the inherent chemical properties of the urea group can sometimes present challenges. Studies have shown that the presence of urea can, in some contexts, weaken protein-ligand association. nih.gov This effect is attributed to a complex interplay between the excluded volume effect and direct interactions between urea and the solute. If the free energy contribution from direct urea-solute interactions overcomes the excluded volume contribution, a net weakening of the binding affinity can occur. nih.gov
To mitigate potential drawbacks and explore alternative binding modes, researchers have investigated bioisosteric replacements for the urea scaffold. nih.govbohrium.com Bioisosteres are functional groups with similar steric and electronic properties that can substitute the original moiety. Common bioisosteric replacements for the urea linker include:
Thiourea (B124793): The direct analogue where the carbonyl oxygen is replaced by a sulfur atom.
Cyanoguanidine: This group was successfully used to replace the thiourea in metiamide, leading to the development of cimetidine. bohrium.com
Oxadiazole: A heterocyclic ring that can mimic the hydrogen bonding pattern of the urea group. bohrium.com
Squaramide: Another functional group investigated as a urea bioisostere. bohrium.com
These modifications aim to retain the essential hydrogen-bonding capabilities while altering other physicochemical properties, potentially leading to improved efficacy or overcoming liabilities of the parent urea compound. nih.govbohrium.com
Role of Fluorophenyl Ring Substitutions in Modulating Biological Activity
The 4-fluorophenyl group is a common feature in many biologically active urea derivatives. The fluorine atom, despite its small size, exerts a powerful influence on the molecule's properties through its high electronegativity. Adding a fluorine group can enhance aqueous solubility and alter the electronic character of the aromatic ring. mdpi.com
The position of the fluorine substituent on the phenyl ring is a critical determinant of biological activity. Studies on fluorophenylhydroxamates as histone deacetylase 6 (HDAC6) inhibitors revealed that different fluorination patterns lead to a wide range of inhibitory potencies. nih.gov In that specific series, meta-fluorination was found to be compatible with strong inhibitory activity, while ortho-fluorination was detrimental. nih.gov This is often due to destabilizing intramolecular interactions, such as the close proximity of an electronegative ortho-fluorine to the carbonyl oxygen of the linker. nih.gov The preference for a specific fluorine position highlights the precise structural and electronic requirements of the target's binding pocket, which may feature specific crevices that favorably accommodate a C-F group over a C-H group. nih.gov
The substitution of fluorine with other halogens (Cl, Br, I) can also modulate activity. Such changes affect not only steric and electronic properties but can also influence the aromaticity of adjacent rings within the molecular scaffold. doaj.org In one computational study, the aromaticity of the halogen-substituted ring decreased in the order of F > Cl > Br > I. doaj.org These subtle electronic changes can impact π-stacking and other non-covalent interactions that are vital for ligand-target recognition. nih.gov
Table 2: Influence of Fluorine Position on Inhibitory Activity (Illustrative Example) This table illustrates the principle that the position of fluorine substitution can significantly impact biological potency, based on findings from related inhibitor classes.
| Compound | Fluorine Position | IC₅₀ against Target (nM) |
|---|---|---|
| Phenylhydroxamate | None | 120 |
| Ortho-fluorophenylhydroxamate | ortho | >30,000 |
Source: Data from a study on fluorophenylhydroxamates as HDAC6 inhibitors. nih.gov
Influence of Pyridine (B92270) Ring Modifications (e.g., 6-Methylpyridin-2-yl vs. other alkyl/arylpyridines)
The pyridine ring serves as the second key aromatic system in the this compound scaffold. Modifications to this ring, including the position and nature of its substituents, can significantly alter the compound's biological profile.
Other modifications have included introducing different alkyl groups at various positions on the pyridine ring, such as at the 4- or 5-positions. researchgate.net Furthermore, more complex substitutions, like the 3-methyl-4-(2,2,2-trifluoroethoxy) group, have been investigated in different diaryl urea series, leading to compounds with potent inhibitory activity against cancer cell lines. researchgate.net The discovery of potent inhibitors like 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea highlights how modifications, such as changing the substituent and its point of attachment to the urea linker (via a methyl group), can yield highly active compounds. nih.gov
These studies collectively demonstrate that the pyridine ring is highly amenable to modification and that its substitution pattern is a key driver of potency and selectivity. The optimal substituent will depend on the specific topology and chemical nature of the target protein's binding site.
Comparative SAR Analysis with Related Urea and Thiourea Scaffolds
The thiourea scaffold, where the carbonyl oxygen of the urea is replaced by a sulfur atom, is the closest structural analogue and serves as an important comparator in SAR studies. mdpi.comresearchgate.net Both urea and thiourea moieties are considered privileged structures in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets. nih.govbohrium.com
Comparative studies often reveal subtle but significant differences in activity between urea and thiourea analogues. In one study of derivatives designed as advanced glycation end-product (AGE) inhibitors, both urea and thiourea compounds were able to inhibit protein glycation. nih.gov Notably, halogen-containing derivatives showed high potency without a strong preference for either the oxygen (urea) or sulfur (thiourea) atom in the linker. nih.gov This suggests that for certain targets, the primary hydrogen-bonding interaction is the dominant factor, and the switch from oxygen to sulfur does not dramatically alter the key binding mode.
Computational Chemistry and Molecular Modeling Approaches in the Study of 1 4 Fluorophenyl 3 6 Methylpyridin 2 Yl Urea
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea, docking simulations into the ATP-binding site of Pim-1 kinase have been instrumental in elucidating its mechanism of inhibition.
Studies on analogous urea-based inhibitors reveal a consistent binding pattern within the Pim-1 kinase active site. The urea (B33335) moiety is a critical pharmacophore, typically forming two key hydrogen bonds with the hinge region of the kinase, specifically with the backbone carbonyl of glutamate (B1630785) (Glu121) and the backbone NH of valine (Val126). The pyridinyl nitrogen of the compound can act as a hydrogen bond acceptor, potentially interacting with key residues like Lys67. nih.govnih.gov
The 4-fluorophenyl group and the 6-methylpyridin-2-yl group are predicted to occupy adjacent hydrophobic pockets. The fluorophenyl ring likely engages in hydrophobic interactions with residues such as Leu44, Val52, and Ile185. The methyl group on the pyridine (B92270) ring can further enhance binding affinity through van der Waals interactions within a hydrophobic sub-pocket. The specific interactions predicted by docking studies are fundamental for understanding the compound's potency and selectivity and for guiding the rational design of new derivatives with improved binding characteristics. mdpi.com
Table 1: Predicted Interactions of this compound with Pim-1 Kinase Active Site Residues
| Compound Moiety | Interacting Residue (Pim-1) | Interaction Type |
|---|---|---|
| Urea NH | Glu121 (Backbone C=O) | Hydrogen Bond |
| Urea C=O | Val126 (Backbone NH) | Hydrogen Bond |
| Pyridine Nitrogen | Lys67 | Hydrogen Bond |
| 4-Fluorophenyl Ring | Leu44, Val52, Ile185 | Hydrophobic Interaction |
| Pyridine Ring | Phe49 | π-π Stacking |
Molecular Dynamics Simulations of Compound-Protein Complexes for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and the conformational changes over time. MD simulations of the this compound-Pim-1 kinase complex are performed to validate the docking poses and to analyze the energetic contributions of various interactions.
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) in Structure-Activity Correlation
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound, which are directly linked to its reactivity and binding capabilities. DFT methods are used to optimize the molecule's geometry and calculate a range of electronic descriptors. nih.govnih.gov
A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For enzyme inhibitors, these properties govern the ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, within the active site. researchgate.net By correlating these quantum chemical descriptors with the observed biological activity of a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov This allows researchers to predict the activity of novel, unsynthesized analogs and prioritize the most promising candidates.
Table 2: Representative Quantum Chemical Descriptors for Urea-Based Kinase Inhibitors
| Descriptor | Typical Value Range (a.u.) | Significance in Structure-Activity Correlation |
|---|---|---|
| HOMO Energy | -0.20 to -0.25 | Electron-donating capacity for interactions |
| LUMO Energy | -0.05 to 0.05 | Electron-accepting capacity for interactions |
| HOMO-LUMO Gap (ΔE) | 0.15 to 0.30 | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.0 to 8.0 Debye | Polarity and strength of polar interactions |
Ligand-Based and Structure-Based Computational Drug Design Methodologies
The development of this compound and its analogs benefits from both ligand-based and structure-based drug design methodologies.
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, Pim-1 kinase. Techniques like molecular docking, as described above, are central to SBDD. Another powerful SBDD approach is the generation of pharmacophore models based on the receptor-ligand interactions observed in crystal structures or robust docking poses. nih.gov These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for inhibition. Virtual screening of large chemical libraries against such a pharmacophore can identify novel scaffolds that fit the active site. mdpi.comnih.gov
Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown or when focusing on the properties of known active compounds. A key LBDD method is the development of QSAR models, which build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For Pim-1 inhibitors, descriptors can range from simple 2D properties (molecular weight, logP) to more complex 3D (e.g., molecular shape) and electronic (e.g., HOMO-LUMO energies) parameters. These models help in understanding which molecular properties are key to inhibitory potency and are used to predict the activity of new designs. vosviewer.com
In Silico Methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
A promising drug candidate must possess not only high potency but also favorable pharmacokinetic and safety profiles. In silico ADMET prediction plays a crucial role in the early-stage evaluation of compounds like this compound, helping to identify potential liabilities before resource-intensive experimental studies are undertaken.
Various computational models and software are used to predict a wide range of ADMET properties. These predictions are typically based on the compound's structure and physicochemical properties. Key predicted parameters include aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities such as mutagenicity or cardiotoxicity (e.g., hERG inhibition). mdpi.comneliti.comphcogj.com Many of these predictions are guided by established rules, such as Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Early computational assessment of these properties helps in optimizing lead compounds to ensure they have a higher probability of success in later clinical trial phases. mdpi.comaudreyli.com
Table 3: Predicted ADMET and Physicochemical Properties for Pyridine-Urea Compounds
| Property | Predicted Value/Classification | Importance in Drug Development |
|---|---|---|
| Absorption | ||
| Aqueous Solubility (LogS) | Low to Moderate | Affects dissolution and bioavailability. |
| Human Intestinal Absorption | Good (>80%) | Crucial for oral administration. mdpi.com |
| Caco-2 Permeability | Moderate to High | Predicts absorption across the gut wall. neliti.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low/Non-penetrant | Desirable for peripherally acting drugs to avoid CNS side effects. |
| Plasma Protein Binding | High (>90%) | Affects the free concentration of the drug available for action. |
| Metabolism | ||
| CYP2D6/3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. audreyli.com |
| Excretion | ||
| Total Clearance | Low | Indicates a longer half-life in the body. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Indicates a low risk of being carcinogenic. |
| hERG Inhibition | Low risk | Reduces the risk of drug-induced cardiotoxicity. |
| Physicochemical Properties | ||
| Lipinski's Rule of Five | Pass | Suggests good potential for oral bioavailability. nih.gov |
Future Directions and Emerging Research Avenues for 1 4 Fluorophenyl 3 6 Methylpyridin 2 Yl Urea and Its Analogues
Exploration of Novel Molecular Targets and Pathways
While many diaryl urea (B33335) compounds are known inhibitors of receptor tyrosine kinases (RTKs) and components of the Raf-MEK-ERK signaling pathway, future research is poised to explore a wider array of molecular targets to broaden their therapeutic potential. frontiersin.orgnih.gov The versatility of the urea scaffold allows for its adaptation to interact with diverse protein architectures. mdpi.comnih.gov
Emerging areas of investigation include:
Non-Kinase Oncogenic Targets: Research is expanding to include targets outside the traditional kinase families. For instance, the Hedgehog signaling pathway, crucial in embryonic development and reactivated in certain cancers, presents novel targets like the Smoothened (Smo) receptor, which has been successfully targeted by urea and thiourea (B124793) derivatives. otavachemicals.com
Epigenetic Modulators: Targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, is a growing field in cancer therapy. The hydrogen-bonding capabilities of the urea moiety could be exploited to design analogues of 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea that selectively interact with the active sites of these enzymes.
Metabolic Enzymes: Altered metabolism is a hallmark of cancer. Future work could focus on designing urea derivatives that inhibit key metabolic enzymes, such as those in the glycolysis or glutaminolysis pathways, thereby starving cancer cells of essential nutrients.
Protein-Protein Interactions (PPIs): Disrupting critical PPIs that drive oncogenic signaling is a challenging but promising therapeutic strategy. The extended and conformationally flexible nature of diaryl ureas could be leveraged to design molecules that occupy the large, flat interfaces typical of PPIs.
Table 1: Potential Novel Molecular Targets for Diaryl Urea Analogues
| Target Class | Specific Example(s) | Associated Pathway/Disease | Rationale for Targeting |
|---|---|---|---|
| Developmental Pathways | Smoothened (Smo) | Hedgehog Signaling / Basal Cell Carcinoma | Pathway is dysregulated in various cancers; urea derivatives have shown inhibitory activity. otavachemicals.com |
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Chromatin Remodeling / Various Cancers | The urea scaffold can be adapted to interact with the zinc-containing active site. |
| Metabolic Enzymes | Isocitrate Dehydrogenase (IDH) | Krebs Cycle / Glioma, AML | Mutant IDH produces an oncometabolite; inhibitors could reverse this effect. |
| Protein-Protein Interactions | p53-MDM2 | p53 Tumor Suppression | Disrupting the interaction can restore p53's tumor-suppressing function. |
| Antimicrobial Targets | Penicillin-Binding Protein 2a (PBP2a) | Bacterial Cell Wall Synthesis / MRSA | Urea derivatives have been explored as potential antibacterial agents. researchgate.net |
Development of Advanced and Sustainable Synthetic Methodologies
Traditional synthesis of diaryl ureas often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.com Future research will increasingly focus on developing advanced and sustainable synthetic methods that are safer, more efficient, and environmentally friendly.
Key future directions in synthesis include:
Green Chemistry Approaches: This involves the use of less hazardous solvents, renewable starting materials, and catalytic processes to minimize waste. For example, methods using deep eutectic solvents as both a catalyst and reaction medium for urea synthesis have been developed, offering easy recovery and reuse. rsc.org The direct synthesis of urea from carbon dioxide and ammonia (B1221849) using specialized catalysts is also an area of active research, representing a highly sustainable CO2-utilization strategy. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Implementing flow chemistry for the synthesis of this compound analogues would allow for rapid library generation and more efficient manufacturing.
Solid-Phase Synthesis: This technique, where one of the reactants is bound to a solid support, simplifies purification and allows for the automation of multi-step syntheses. An efficient method for generating N,N'-disubstituted ureas involves trapping isocyanates, generated via a Curtius rearrangement, with resin-bound amines, leading to products of excellent purity after cleavage. nih.gov
Catalytic Carbonylations: Developing novel catalytic systems that can generate the urea linkage from amines and a safe carbon monoxide source (or CO surrogate) avoids the need for pre-formed isocyanates, thereby improving the safety profile of the synthesis.
Table 2: Comparison of Synthetic Methodologies for Diaryl Ureas
| Methodology | Conventional Approach | Advanced/Sustainable Approach | Key Advantages of Advanced Method |
|---|---|---|---|
| Reagents | Use of phosgene or isocyanates. | Catalytic carbonylation, use of CO2, ethylene (B1197577) carbonate, or primary amides. organic-chemistry.orgscispace.com | Avoids highly toxic and hazardous reagents. |
| Solvents | Often uses chlorinated solvents (e.g., DCM). | Use of deep eutectic solvents, water, or solvent-free conditions. rsc.orglookchem.com | Reduced environmental impact, improved safety. |
| Process | Batch synthesis. | Continuous flow chemistry. | Enhanced safety, scalability, and reproducibility. |
| Purification | Column chromatography. | Solid-phase synthesis with resin-bound intermediates. nih.gov | Simplified purification, potential for automation. |
| Sustainability | Generates significant chemical waste. | Utilizes renewable feedstocks (e.g., CO2), catalyst recycling. nih.govresearch.csiro.au | Aligns with green chemistry principles, reduces waste. |
Application of Chemoinformatic and Machine Learning Approaches for De Novo Design and SAR Prediction
Chemoinformatics and artificial intelligence are revolutionizing drug discovery. nih.gov For this compound and its analogues, these computational tools can accelerate the design-synthesize-test cycle significantly.
Future applications in this area include:
De Novo Design: Machine learning models, particularly deep learning and generative models, can design entirely new molecules from scratch. nih.govschrodinger.com By training these models on vast libraries of known active compounds (e.g., kinase inhibitors), they can generate novel urea-based structures predicted to have high affinity and selectivity for a specific target. dntb.gov.ua This allows for the exploration of a much larger chemical space than is possible through traditional medicinal chemistry alone.
Predictive SAR and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can identify the specific molecular features that correlate with biological activity. abzums.ac.ir Machine learning algorithms can build highly predictive models from existing experimental data to forecast the potency of newly designed analogues of this compound. nih.gov This helps prioritize which compounds to synthesize, saving time and resources. nih.gov
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). In silico tools can predict these properties early in the discovery process, allowing chemists to filter out compounds with unfavorable profiles and focus on those with a higher probability of success.
Polypharmacology Prediction: Many drugs interact with multiple targets. Computational approaches can predict the likely off-targets of a compound, which can be used to either design more selective molecules or to intentionally design drugs with a specific multi-target profile (selective polypharmacology) to achieve a better therapeutic effect, for instance in complex diseases like cancer. nih.gov
Table 3: Chemoinformatic and Machine Learning Applications in Drug Design
| Technique | Application | Expected Outcome for Urea Analogues |
|---|---|---|
| Generative Models (e.g., RNN, VAE) | De Novo Molecular Design | Generation of novel, synthesizable urea-based scaffolds with predicted high activity. schrodinger.comdntb.gov.ua |
| Support Vector Machines (SVM), Random Forest (RF) | QSAR and Activity Prediction | Accurate prediction of the biological potency of virtual compounds before synthesis. nih.govfrontiersin.org |
| Pharmacophore Modeling | Virtual Screening and Scaffold Hopping | Identification of diverse chemical structures that fit the key interaction features of the target's binding site. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Binding Mode Analysis | Understanding the stability and dynamics of the compound-target interaction at an atomic level. |
| ADMET Prediction Algorithms | In Silico Pharmacokinetics and Toxicity | Early-stage filtering of compounds with poor drug-like properties. |
Investigation of Biological Activities in Complex In Vitro Systems and Phenotypic Screening
To better predict clinical outcomes, future research must move beyond simple 2D cell culture and isolated enzyme assays. The use of more physiologically relevant in vitro systems is crucial for evaluating the true potential of this compound analogues.
Emerging experimental platforms include:
3D Cell Culture Models: Spheroids and organoids are three-dimensional cell cultures that better mimic the complex cell-cell and cell-matrix interactions of in vivo tissues. nih.govresearchgate.net Testing analogues in patient-derived cancer organoids can provide valuable insights into efficacy and potential resistance mechanisms in a personalized medicine context. rndsystems.comcorning.combio-techne.com
Co-culture Systems: Tumors are complex ecosystems containing cancer cells, immune cells, fibroblasts, and endothelial cells. Co-culture models that incorporate these different cell types can be used to study how a drug affects not only the cancer cells but also the tumor microenvironment, including immune responses.
Table 4: Advanced In Vitro Models for Biological Evaluation
| Model System | Description | Information Gained |
|---|---|---|
| Spheroids | 3D aggregates of cancer cells. | Drug penetration, efficacy in a more tissue-like structure, hypoxic core effects. corning.com |
| Organoids | 3D cultures derived from stem cells that self-organize into organ-like structures. | Patient-specific drug response, disease modeling, developmental toxicity. researchgate.netrndsystems.com |
| Co-cultures | Systems containing multiple cell types (e.g., cancer and immune cells). | Impact on tumor microenvironment, immune modulation, cell-cell signaling. |
| Organ-on-a-Chip | Microfluidic devices that model the physiology of human organs. | More accurate prediction of pharmacokinetics and organ-specific toxicity. |
| Phenotypic Screening | Image-based or other readouts of cellular state after compound treatment. | Unbiased discovery of active compounds, identification of novel mechanisms of action. nih.govharvard.edu |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling 4-fluorophenyl isocyanate with 6-methylpyridin-2-amine under anhydrous conditions. Yield optimization can be achieved by controlling temperature (0–5°C for exothermic reactions), using catalysts like triethylamine, and employing inert atmospheres (N₂/Ar). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. Which spectroscopic methods are most effective in confirming the structural integrity of this urea derivative?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for fluorophenyl and pyridyl groups) and urea NH signals (δ 8.2–8.6 ppm, broad singlets) .
- IR Spectroscopy : Confirm urea C=O stretching (~1638 cm⁻¹) and NH bending (~3425 cm⁻¹) .
- Mass Spectrometry : ESI-MS (e.g., m/z 260.2 [M+H]⁺) validates molecular weight .
Q. What in vitro assays are suitable for initial screening of biological activity, such as kinase inhibition or receptor binding?
- Methodological Answer : Use fluorescence polarization assays for receptor binding (e.g., orexin receptors) or enzyme-linked immunosorbent assays (ELISAs) for kinase activity. Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) can assess antiproliferative effects .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer : Recrystallization from ethanol/water (yield: ~46%) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively removes unreacted amines/isocyanates .
Advanced Research Questions
Q. How can researchers employ crystallographic techniques like SHELX to determine molecular structure and intermolecular interactions?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Analyze hydrogen bonding (e.g., N–H···O=C urea interactions) and π-π stacking between fluorophenyl/pyridyl groups. Compare dihedral angles (e.g., fluorophenyl vs. pyridyl planes) to assess conformational stability .
Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to optimize geometry. Compare computed bond lengths/angles with SC-XRD data. If discrepancies arise (e.g., torsional angles >5°), re-evaluate solvent effects or crystal packing forces in simulations .
Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluorine substitution on pharmacological activity?
- Methodological Answer : Synthesize analogs with substituents (e.g., Cl, Br, CF₃) at the 4-fluorophenyl position. Test binding affinity (IC₅₀) via competitive radioligand assays. Correlate electronic effects (Hammett σ values) with activity trends. Fluorine’s electronegativity may enhance receptor binding through polar interactions .
Q. What approaches address conflicting biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time). Validate results using orthogonal methods (e.g., SPR for binding kinetics alongside cell-based assays). Meta-analyses of dose-response curves and statistical power (n ≥ 3 replicates) reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
